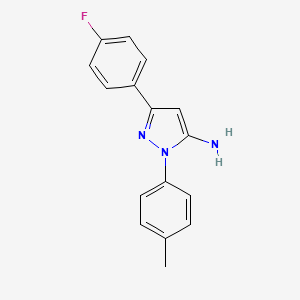

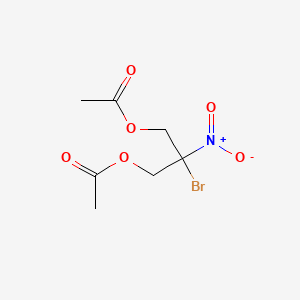

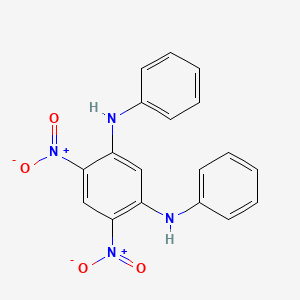

![molecular formula C18H11NO2 B1622518 2-Phenylbenzo[f]isoindole-1,3-dione CAS No. 21815-18-9](/img/structure/B1622518.png)

2-Phenylbenzo[f]isoindole-1,3-dione

Übersicht

Beschreibung

2-Phenylbenzo[f]isoindole-1,3-dione is a chemical compound with the molecular formula C14H9NO2 . It is an aromatic compound characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3 .

Synthesis Analysis

The synthesis of isoindoline/isoindoline-1,3-dione derivatives has been the focus of much research due to their presence in a wide array of bioactive molecules . A green synthesis technique for isoindolines/dioxoisoindolines has been developed, which involves simple heating and relatively quick solventless reactions . These compounds are derived from analogs of important biogenic amines .Molecular Structure Analysis

The molecular structure of this compound consists of a fused benzopyrrole ring system, which is a regioisomer of the abundant 1H-indole heterocycle . The fully reduced member of the isoindole family is termed isoindoline .Chemical Reactions Analysis

Isoindolines and their derivatives have been synthesized using various methods, each offering unique advantages and challenges . One commonly employed approach involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the N-isoindoline-1,3-dione scaffold .Wissenschaftliche Forschungsanwendungen

Synthesis Methodologies

2-Phenylbenzo[f]isoindole-1,3-dione and its derivatives can be synthesized through various chemical methods, demonstrating their versatility in organic chemistry. For instance, the palladium-catalyzed aminocarbonylation of o-halobenzoates produces 2-substituted isoindole-1,3-diones in good yields, offering a one-step approach to this class of heterocycles (Worlikar & Larock, 2008). Additionally, the synthesis of (E,Z)-3,4-dialkylidene-N-phenylpyrrolidine-2,5-diones from Morita–Baylis–Hillman carbonates and phenyl isocyanate has been developed, with applications in preparing N-phenylbenzo[f]isoindole-1,3-dione derivatives (Kim et al., 2016).

Catalysis and Reaction Optimization

The use of immobilized palladium metal containing ionic liquid (ImmPd-IL) catalyzed carbonylative cyclization reaction has been shown to be effective in synthesizing N-substituted isoindole-1,3-dione derivatives, demonstrating the importance of reaction parameter optimization (Khedkar et al., 2014).

Potential Biological Applications

Benzo[e]isoindole-1,3-dione derivatives have been explored for their inhibitory activity against glycogen synthase kinase-3 (GSK-3), indicating potential biomedical applications. Notably, 7,8-dimethoxy-5-methylbenzo[e]isoindole-1,3-dione shows nanomolar IC(50) and effects on zebrafish embryo growth associated with GSK-3beta inhibition (Zou et al., 2010).

Photophysical and Optical Properties

Studies on compounds like 2-(2-amino-phenyl)-isoindole-1,3-dione have revealed interesting fluorescence quenching and enhancement due to hydrogen bonding interactions, which is significant for developing new fluorescent materials (Tamuly et al., 2006). Additionally, the photophysical behavior of the synthesized chromophores was studied using UV-visible and fluorescence spectroscopy, demonstrating their sensitivity to solvent polarity (Deshmukh & Sekar, 2015).

Optical Properties and Material Applications

The optical properties of isoindole-1,3-dione compounds have been extensively studied, including absorbance, transmittance, and refractive index, suggesting potential applications in material science (Tan et al., 2018).

Enzyme Inhibition Studies

Evaluation of isoindole-1,3-dion derivatives for their xanthine oxidase inhibitory activities revealed potential therapeutic applications. Notably, N-phenyl isoindole-1,3-dione derivatives showed significant inhibitory activity, emphasizing the role of the phenyl ring in enhancing the effect (Gunduğdu et al., 2020).

Antimicrobial Properties

Research into the antimicrobial properties of various derivatives of isoindole-1,3-dione has shown promising results, indicating their potential as chemotherapeutic agents. This includes the synthesis and evaluation of compounds for their antibacterial and antifungal activities (Jat et al., 2006).

Wirkmechanismus

Zukünftige Richtungen

Isoindoline-1,3-dione derivatives have gained significant attention for their potential use in diverse fields such as pharmaceutical synthesis, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials . The development of sustainable and environmentally friendly synthetic approaches in this field is underscored .

Eigenschaften

IUPAC Name |

2-phenylbenzo[f]isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11NO2/c20-17-15-10-12-6-4-5-7-13(12)11-16(15)18(21)19(17)14-8-2-1-3-9-14/h1-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAJVJIKFDFLINJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C3=CC4=CC=CC=C4C=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70370383 | |

| Record name | ST50826053 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

21815-18-9 | |

| Record name | ST50826053 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(Acetyloxy)phenylacetyl]-pyrrolidine](/img/structure/B1622435.png)

![1,1,3,3,5,5-Hexamethyl-1,5-bis[2-(5-norbornen-2-yl)ethyl]trisiloxane](/img/structure/B1622437.png)